(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone
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Overview
Description
(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone: is a complex organic compound featuring multiple heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the core structures, such as the 1,2,4-oxadiazole and imidazo[1,2-a]pyridine moieties. These building blocks are then coupled using appropriate reagents and reaction conditions.
Synthesis of 3-Cyclopropyl-1,2,4-oxadiazole: : This can be achieved by reacting cyclopropyl amidoxime with carboxylic acids or their derivatives in the presence of a dehydrating agent.
Synthesis of 2-Methylimidazo[1,2-a]pyridine: : This involves the reaction of 2-aminopyridine with suitable aldehydes or ketones, followed by cyclization.
Coupling Reaction: : The final step involves the coupling of the 3-cyclopropyl-1,2,4-oxadiazole with the 2-methylimidazo[1,2-a]pyridine moiety using a suitable coupling reagent, such as carbodiimides or coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be optimized for scale-up, focusing on maximizing yield, minimizing by-products, and ensuring cost-effectiveness. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Oxidation reactions can be performed using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: : Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: : Nucleophilic substitution reactions can be carried out using nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: : KMnO₄, CrO₃, and hydrogen peroxide (H₂O₂) in acidic conditions.
Reduction: : LiAlH₄, H₂ with a palladium catalyst, or sodium borohydride (NaBH₄).
Substitution: : Amines, alcohols, and halides in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: : Carboxylic acids, ketones, or aldehydes.
Reduction: : Alcohols, amines, or hydrocarbons.
Substitution: : Amides, ethers, or esters.
Scientific Research Applications
Medicinal Chemistry: : It can be used as a lead compound for the development of new drugs, particularly in the treatment of diseases such as cancer, inflammation, and infectious diseases.
Material Science: : Its unique structure may be useful in the design of new materials with specific properties, such as conductivity or fluorescence.
Synthetic Organic Chemistry: : It serves as a valuable intermediate in the synthesis of more complex molecules, aiding in the exploration of new synthetic pathways.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its molecular targets and pathways involved. For instance, if used as a drug, it may interact with specific receptors or enzymes, modulating biological processes. The exact mechanism would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
This compound can be compared with other similar compounds, such as:
3-Cyclopropyl-1,2,4-oxadiazole derivatives: : These compounds share the oxadiazole ring but may differ in their substituents and overall structure.
2-Methylimidazo[1,2-a]pyridine derivatives: : These compounds have the imidazo[1,2-a]pyridine core but may vary in their substituents and functional groups.
The uniqueness of this compound lies in its specific combination of the cyclopropyl-oxadiazole and methyl-imidazo[1,2-a]pyridine moieties, which may confer distinct biological and chemical properties.
Properties
IUPAC Name |
[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]-(2-methylimidazo[1,2-a]pyridin-3-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O2/c1-13-18(25-10-3-2-6-16(25)21-13)20(26)24-9-4-5-14(12-24)11-17-22-19(23-27-17)15-7-8-15/h2-3,6,10,14-15H,4-5,7-9,11-12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRKNDBNRCVQBCP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)C(=O)N3CCCC(C3)CC4=NC(=NO4)C5CC5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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